Cas no 2763886-35-5 ((3aR,6aS)-5-amino-2-(hydroxymethyl)-octahydropentalen-2-ol)

(3aR,6aS)-5-amino-2-(hydroxymethyl)-octahydropentalen-2-ol 化学的及び物理的性質
名前と識別子
-
- (3aR,6aS)-5-amino-2-(hydroxymethyl)-octahydropentalen-2-ol
- EN300-37385069
- 2763886-35-5
-
- インチ: 1S/C9H17NO2/c10-8-1-6-3-9(12,5-11)4-7(6)2-8/h6-8,11-12H,1-5,10H2/t6-,7+,8?,9?
- InChIKey: MVUPWRPKICPZPZ-QPIHLSAKSA-N
- ほほえんだ: OC1(CO)C[C@H]2CC(C[C@H]2C1)N
計算された属性
- せいみつぶんしりょう: 171.125928785g/mol
- どういたいしつりょう: 171.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 66.5Ų
(3aR,6aS)-5-amino-2-(hydroxymethyl)-octahydropentalen-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37385069-1.0g |
(3aR,6aS)-5-amino-2-(hydroxymethyl)-octahydropentalen-2-ol |
2763886-35-5 | 1g |
$0.0 | 2023-06-06 |
(3aR,6aS)-5-amino-2-(hydroxymethyl)-octahydropentalen-2-ol 関連文献
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(3aR,6aS)-5-amino-2-(hydroxymethyl)-octahydropentalen-2-olに関する追加情報
Introduction to (3aR,6aS)-5-amino-2-(hydroxymethyl)-octahydropentalen-2-ol (CAS No. 2763886-35-5)
CAS No. 2763886-35-5 refers to a specific chiral compound, (3aR,6aS)-5-amino-2-(hydroxymethyl)-octahydropentalen-2-ol, which has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its complex stereogenic center and functional groups, exhibits promising potential in the development of novel therapeutic agents. Its unique structural framework, incorporating both amino and hydroxymethyl substituents, positions it as a valuable intermediate in synthetic pathways targeting various biological targets.
The (3aR,6aS)-5-amino-2-(hydroxymethyl)-octahydropentalen-2-ol molecule belongs to the class of octahydropentalenes, a scaffold that has been extensively explored for its pharmacological properties. The stereochemistry at the 3aR and 6aS positions is critical for its biological activity, influencing interactions with enzymes and receptors in complex biological systems. Recent advancements in asymmetric synthesis have enabled more efficient and scalable production of this compound, opening new avenues for drug discovery.
In the realm of medicinal chemistry, the presence of both an amino group and a hydroxymethyl group on the octahydropentalene core provides multiple opportunities for further functionalization. These functional groups can be utilized to link with other pharmacophores or to modulate solubility and metabolic stability. The compound’s potential as a building block for more complex molecules has been highlighted in several recent studies, particularly in the context of kinase inhibitors and other enzyme-targeting agents.
Recent research has demonstrated that derivatives of (3aR,6aS)-5-amino-2-(hydroxymethyl)-octahydropentalen-2-ol exhibit inhibitory activity against specific enzymes implicated in diseases such as cancer and inflammatory disorders. For instance, modifications to the hydroxymethyl group have shown enhanced binding affinity to target proteins, while variations around the amino group have improved selectivity profiles. These findings underscore the importance of this compound as a starting point for structure-activity relationship (SAR) studies.
The synthesis of (3aR,6aS)-5-amino-2-(hydroxymethyl)-octahydropentalen-2-ol presents unique challenges due to its rigid cyclic structure and multiple stereocenters. However, recent methodological breakthroughs in catalytic asymmetric hydrogenation and chiral auxiliaries have streamlined its preparation. These advancements not only improve yield but also enhance enantioselectivity, which is crucial for pharmaceutical applications where stereochemical purity is paramount.
The compound’s biological activity has been further explored through computational modeling and experimental screening. Molecular docking studies suggest that it can interact with binding pockets of interest in proteins such as kinases and proteases. This interaction potential has led to its investigation as a lead compound in high-throughput screening campaigns aimed at identifying novel therapeutic candidates.
From a synthetic chemistry perspective, (3aR,6aS)-5-amino-2-(hydroxymethyl)-octahydropentalen-2-ol serves as a versatile intermediate for constructing more elaborate molecular architectures. Its reactivity allows for diverse transformations, including nucleophilic additions, oxidations, and reductions, which are essential steps in multi-step syntheses. The ability to modify both functional groups independently provides chemists with considerable flexibility in designing derivatives with tailored properties.
The pharmaceutical industry has taken note of the potential of this compound due to its structural features that align well with current drug design paradigms. Its octahydropentalene core is reminiscent of several approved drugs known for their efficacy in treating various conditions. By leveraging existing knowledge from related scaffolds, researchers aim to accelerate the development process for new molecules derived from (3aR,6aS)-5-amino-2-(hydroxymethyl)-octahydropentalen-2-ol.
In conclusion,(3aR,6aS)-5-amino-2-(hydroxymethyl)-octahydropentalen-2-ol (CAS No. 2763886-35-5) represents a promising candidate for further exploration in drug discovery. Its unique structural attributes and functional groups make it an attractive scaffold for developing novel therapeutics targeting a range of diseases. As synthetic methodologies continue to evolve and our understanding of biological systems deepens, this compound is poised to play a significant role in future pharmaceutical innovations.
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